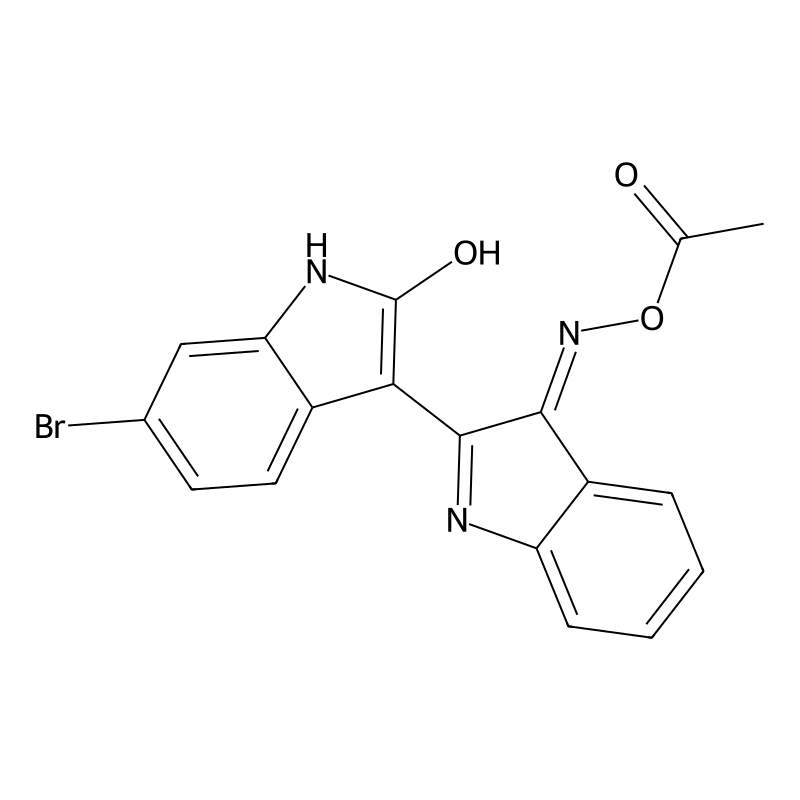GSK-3 Inhibitor X

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Probing GSK-3 Function in Cell Signaling
GSK-3 Inhibitor X is a valuable tool for researchers to study the role of GSK-3 in different cellular signaling pathways. By inhibiting GSK-3 activity, scientists can observe the downstream effects on protein phosphorylation, protein interactions, and cellular behavior. This helps elucidate the specific functions of GSK-3 in various biological processes .
GSK-3 Inhibitor X is a selective inhibitor of glycogen synthase kinase-3, targeting both GSK-3 alpha and GSK-3 beta isoforms. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly due to its role in modulating critical signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 is known to be constitutively active in cells and is involved in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GSK-3 Inhibitor X can reverse the effects of GSK-3-mediated phosphorylation on various substrates, thus impacting multiple biological functions .
GSK-3 Inhibitor X functions primarily by binding to the ATP-binding site of GSK-3, preventing the phosphorylation of target proteins. The inhibition mechanism involves competitive inhibition where the inhibitor competes with ATP for binding to the active site of the kinase. This interaction alters the conformation of GSK-3, leading to reduced catalytic activity and subsequent downstream signaling effects . The specific chemical structure of GSK-3 Inhibitor X allows it to effectively fit into the enzyme's active site, thereby blocking substrate access.
The biological activity of GSK-3 Inhibitor X is significant in various contexts:
- Neuroprotection: It has been shown to enhance synaptic plasticity and cognitive functions in models of neurodegenerative diseases.
- Cancer: Inhibition of GSK-3 can induce apoptosis in certain cancer cells and inhibit tumor growth by modulating pathways such as Wnt signaling and NF-kB activation.
- Metabolic Disorders: The compound has potential applications in treating type 2 diabetes mellitus by enhancing insulin signaling through the inhibition of GSK-3's negative regulatory effects on insulin receptor substrates .
The synthesis of GSK-3 Inhibitor X typically involves multi-step organic synthesis techniques. The general approach includes:
- Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through reactions such as nucleophilic substitutions or couplings.
- Cyclization Reactions: These intermediates are then subjected to cyclization reactions to form the core structure characteristic of GSK-3 Inhibitor X.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .
GSK-3 Inhibitor X has a broad range of applications across various fields:
- Neuroscience: Used in research related to cognitive disorders and neurodegenerative diseases.
- Oncology: Investigated for its potential to treat various cancers by promoting apoptosis and inhibiting tumor growth.
- Diabetes Research: Explored as a therapeutic agent for improving insulin sensitivity and glucose metabolism.
- Cardiovascular Diseases: Potentially beneficial in conditions where GSK-3 activity contributes to pathological remodeling .
Interaction studies have shown that GSK-3 Inhibitor X effectively alters the phosphorylation state of several key substrates involved in critical signaling pathways. For instance:
- Wnt Signaling Pathway: By inhibiting GSK-3, the compound stabilizes beta-catenin, leading to enhanced Wnt signaling which is crucial for cell proliferation and differentiation.
- Apoptotic Pathways: The inhibitor has been shown to modulate apoptosis-related proteins, enhancing cell survival under stress conditions .
Several compounds exhibit similar mechanisms of action as GSK-3 Inhibitor X. Below is a comparison highlighting their uniqueness:
| Compound Name | Type | Selectivity | Notable Effects |
|---|---|---|---|
| Lithium | Natural inhibitor | Non-selective | Mood stabilization; affects multiple pathways |
| SB-216763 | Synthetic inhibitor | Selective for GSK-3β | Neuroprotective effects |
| AR-A014418 | Synthetic inhibitor | Selective for GSK-3α | Anti-cancer properties |
| Tideglusib | Synthetic inhibitor | Selective | Neuroprotective; enhances cognition |
| CT99021 | Synthetic inhibitor | Selective | Induces apoptosis in cancer cells |
GSK-3 Inhibitor X is unique due to its balanced inhibition of both isoforms (GSK-3 alpha and beta), which may provide broader therapeutic benefits compared to other selective inhibitors that target only one isoform. Its ability to modulate multiple signaling pathways makes it a versatile candidate for further research and potential clinical applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Duffy DJ, Krstic A, Schwarzl T, Higgins DG, Kolch W. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling. Mol Cancer Ther. 2014 Feb;13(2):454-67. doi: 10.1158/1535-7163.MCT-13-0560-T. Epub 2013 Nov 26. PubMed PMID: 24282277.
3: Hsu MJ, Hung SL. Antiherpetic potential of 6-bromoindirubin-3'-acetoxime (BIO-acetoxime) in human oral epithelial cells. Arch Virol. 2013 Jun;158(6):1287-96. doi: 10.1007/s00705-013-1629-3. Epub 2013 Feb 8. PubMed PMID: 23392633.
4: Wang B, Liu J, Ma LN, Xiao HL, Wang YZ, Li Y, Wang Z, Fan L, Lan C, Yang M, Hu L, Wei Y, Bian XW, Chen D, Wang J. Chimeric 5/35 adenovirus-mediated Dickkopf-1 overexpression suppressed tumorigenicity of CD44⁺ gastric cancer cells via attenuating Wnt signaling. J Gastroenterol. 2013 Jul;48(7):798-808. doi: 10.1007/s00535-012-0711-z. Epub 2012 Nov 28. PubMed PMID: 23188090.
5: Spokoini R, Kfir-Erenfeld S, Yefenof E, Sionov RV. Glycogen synthase kinase-3 plays a central role in mediating glucocorticoid-induced apoptosis. Mol Endocrinol. 2010 Jun;24(6):1136-50. doi: 10.1210/me.2009-0466. Epub 2010 Apr 6. PubMed PMID: 20371704.








